Molecular Dimensionality and Linker Geometry: A Structural Basis for Potential Bivalent Binding
The compound exists as a dimeric structure with a defined propane-1,3-diyl spacer connecting two 1-oxoisochroman-3-carboxamide units. This architecture contrasts sharply with monomeric comparators such as 3-phenyl-1-oxoisochroman (CAS 2674-44-4, MW 224.3 g/mol) or simple N-aryl-1-oxoisochroman-3-carboxamides, which present only a single pharmacophore. The extended molecular length and dual pharmacophore presentation enable potential bivalent binding modes that are structurally precluded in monomeric analogs . The molecular weight (422.4 g/mol) is nearly double that of common mono-isochroman derivatives, directly impacting physicochemical properties such as solubility and membrane permeability .
| Evidence Dimension | Molecular architecture (monomeric vs. dimeric pharmacophore presentation) |
|---|---|
| Target Compound Data | Dimeric: Two 1-oxoisochroman-3-carboxamide units linked by propane-1,3-diyl (MW 422.4 g/mol, C23H22N2O6) |
| Comparator Or Baseline | Monomeric: 3-Phenyl-1-oxoisochroman (MW 224.3 g/mol, C15H12O2) |
| Quantified Difference | Molecular weight ratio: ~1.88x; Pharmacophore count: 2 vs. 1 |
| Conditions | Structural comparison based on chemical identity; no direct functional assay comparison available |
Why This Matters
For procurement decisions in bivalent inhibitor design or fragment-linking campaigns, the dimeric scaffold provides a unique starting point that cannot be replicated by simply doubling the concentration of a monomeric analog.
